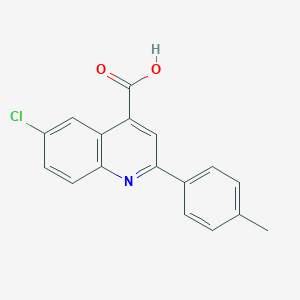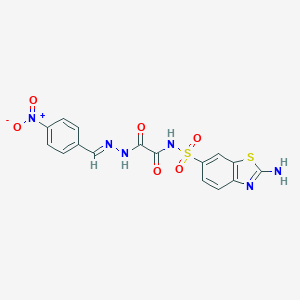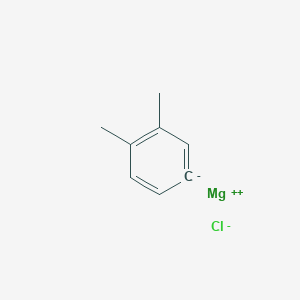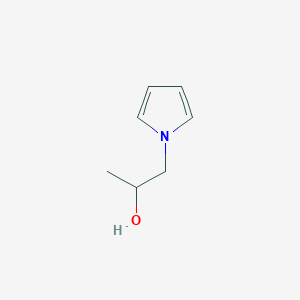
1-(1-Pyrrolyl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Pyrrolyl)propan-2-ol, also known as PPOH, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PPOH is a chiral molecule that can be synthesized through different methods. In
Mécanisme D'action
1-(1-Pyrrolyl)propan-2-ol exerts its effects through various pathways, including the inhibition of cyclooxygenase (COX) enzymes, the modulation of cytokine production, and the regulation of cell signaling pathways. 1-(1-Pyrrolyl)propan-2-ol has been shown to inhibit the production of prostaglandins, which are involved in inflammation and pain. It also modulates the production of cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are involved in the immune response. 1-(1-Pyrrolyl)propan-2-ol has also been shown to regulate cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation.
Biochemical and Physiological Effects:
1-(1-Pyrrolyl)propan-2-ol has been shown to have various biochemical and physiological effects, including anti-inflammatory, anti-tumor, and immunomodulatory effects. 1-(1-Pyrrolyl)propan-2-ol inhibits the production of prostaglandins, which are involved in inflammation and pain. It also modulates the production of cytokines, such as TNF-α and IL-6, which are involved in the immune response. 1-(1-Pyrrolyl)propan-2-ol has been shown to have anti-tumor properties, inhibiting the growth and proliferation of cancer cells. It has also been shown to regulate cell signaling pathways, such as the MAPK pathway, which is involved in cell growth and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
1-(1-Pyrrolyl)propan-2-ol has several advantages for lab experiments, including its high enantioselectivity, low toxicity, and ease of synthesis. However, 1-(1-Pyrrolyl)propan-2-ol also has limitations, including its low solubility in water and its instability under certain conditions. These limitations can make it challenging to use 1-(1-Pyrrolyl)propan-2-ol in certain experiments.
Orientations Futures
There are several future directions for the study of 1-(1-Pyrrolyl)propan-2-ol, including the exploration of its potential use in treating diseases such as arthritis, asthma, and cancer. Further research is needed to fully understand the mechanism of action of 1-(1-Pyrrolyl)propan-2-ol and its effects on cell signaling pathways. Additionally, the development of new synthesis methods and the synthesis of 1-(1-Pyrrolyl)propan-2-ol derivatives could lead to the discovery of new applications for this compound in various fields.
Méthodes De Synthèse
1-(1-Pyrrolyl)propan-2-ol can be synthesized through various methods, including the reaction of 1-pyrrolecarboxaldehyde with acetone in the presence of a base, the reduction of 1-(1-pyrrolyl)propan-2-one with sodium borohydride, and the reduction of 1-(1-pyrrolyl)propan-2-one with lithium aluminum hydride. The most commonly used method is the reaction of 1-pyrrolecarboxaldehyde with acetone in the presence of a base, which yields 1-(1-Pyrrolyl)propan-2-ol with high enantioselectivity.
Applications De Recherche Scientifique
1-(1-Pyrrolyl)propan-2-ol has been studied extensively for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, 1-(1-Pyrrolyl)propan-2-ol has been shown to have anti-inflammatory and anti-tumor properties. It has also been studied for its potential use in treating diseases such as arthritis, asthma, and cancer. In agriculture, 1-(1-Pyrrolyl)propan-2-ol has been used as a plant growth regulator, enhancing the growth and yield of crops. In materials science, 1-(1-Pyrrolyl)propan-2-ol has been used as a chiral building block for the synthesis of new materials.
Propriétés
Numéro CAS |
104815-66-9 |
|---|---|
Nom du produit |
1-(1-Pyrrolyl)propan-2-ol |
Formule moléculaire |
C7H11NO |
Poids moléculaire |
125.17 g/mol |
Nom IUPAC |
1-pyrrol-1-ylpropan-2-ol |
InChI |
InChI=1S/C7H11NO/c1-7(9)6-8-4-2-3-5-8/h2-5,7,9H,6H2,1H3 |
Clé InChI |
UJMFUOHZAQFYCK-UHFFFAOYSA-N |
SMILES |
CC(CN1C=CC=C1)O |
SMILES canonique |
CC(CN1C=CC=C1)O |
Synonymes |
1H-Pyrrole-1-ethanol,alpha-methyl-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



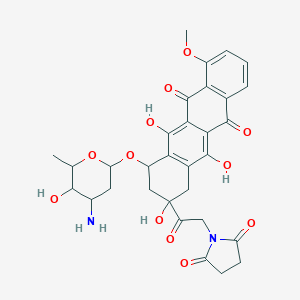
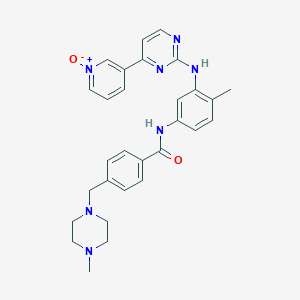
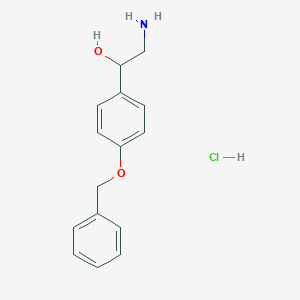
![3-[4-(Bromomethyl)phenyl]thiophene](/img/structure/B24983.png)
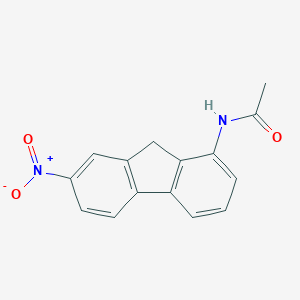
![3,5,8-Trimethyl-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B24987.png)
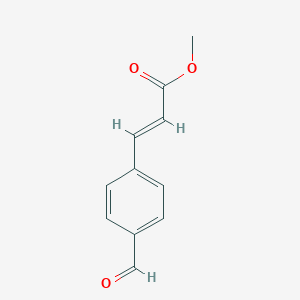
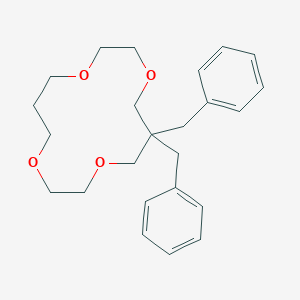
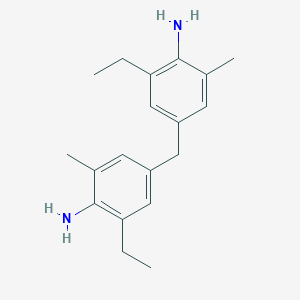
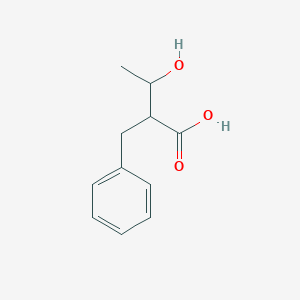
![13,17,20-Trimethyl-6-oxa-4,11-diaza-17-azoniapentacyclo[10.8.0.02,10.03,7.014,19]icosa-1(12),2(10),3(7),4,8,13,15,17,19-nonaene](/img/structure/B25002.png)
